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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug
development. The document presents available quantitative data, detailed experimental
protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available and expected spectroscopic data for 2-Amino-
3,3-dimethylbutane.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not
publicly available. The following are predicted values based on standard chemical shift tables
and analysis of similar structures.

H NMR (Proton NMR) - Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~2.8-3.2 Multiplet 1H CH-NH:
~12-15 Broad Singlet 2H NH:z
~10-1.2 Doublet 3H CH-CHs

| ~ 0.9 | Singlet | 9H | C(CH3)s |

13C NMR (Carbon NMR) - Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (8) (ppm) Carbon Type Assighment
~ 55 - 60 CH CH-NH:z
~33-38 Quaternary C C(CHs)3
~26-30 CHs C(CHs)3

| ~15-20| CHs | CH-CHs |
Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present
in 2-Amino-3,3-dimethylbutane.[1]
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Wavenumber (cm~12)

Intensity

Functional Group

Assignment
3380 - 3250 Medium, Doublet N-H Stretch (Primary Amine)
2960 - 2870 Strong C-H Stretch (Alkyl)
1650 - 1580 Medium N-H Bend (Scissoring)
1470 - 1450 Medium C-H Bend (CHs)
1390 - 1365 Medium, Doublet C-H Bend (tert-Butyl)
1250 - 1020 Medium to Strong C-N Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2-Amino-3,3-dimethylbutane is characterized by a molecular ion and

several key fragments resulting from the cleavage of C-C bonds.[2]

m/z Relative Intensity Proposed Fragment

101 Low [M]* (Molecular lon)

86 Moderate [M - CHs]*

57 High [C(CHs)s]* (tert-Butyl cation)
44 High [CH(CH3)=NHz]*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3,3-dimethylbutane in
~0.7 mL of deuterated chloroform (CDCIls). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0O ppm).

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds.

o Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier
transformation, phase correction, and baseline correction.

o Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation
delay of 2-5 seconds.

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 2-Amino-3,3-dimethylbutane is a liquid at room temperature, the
neat liquid can be analyzed as a thin film. Place a small drop of the sample between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b147666?utm_src=pdf-body
https://www.benchchem.com/product/b147666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce a dilute solution of 2-Amino-3,3-dimethylbutane in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]

e Instrumentation: A mass spectrometer with an Electron lonization (EIl) source is typically
used for this type of compound.

o Data Acquisition:

o The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70
eV).

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion.
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+ Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. The fragmentation pattern provides valuable information about the
molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-3,3-dimethylbutane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147666#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-3-3-dimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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